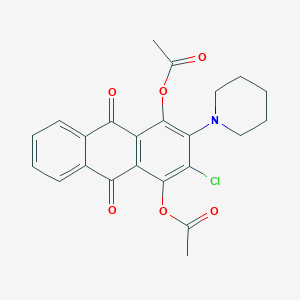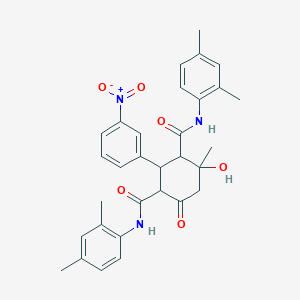![molecular formula C17H32N2O3 B11046851 N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)
N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, and a side chain containing a methoxypropylamine moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide typically involves multiple steps:
-
Formation of the Methoxypropylamine Intermediate
Starting Materials: 3-methoxypropylamine is synthesized from 3-methoxypropanol and ammonia under catalytic conditions.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 150°C) and pressures (10-20 atm) in the presence of a hydrogenation catalyst such as Raney nickel.
-
Synthesis of the Cyclohexanecarboxamide Core
Starting Materials: 2-methylcyclohexanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Reaction Conditions: The reaction is performed at room temperature under anhydrous conditions.
-
Coupling Reaction
Starting Materials: The acid chloride is reacted with the methoxypropylamine intermediate.
Reaction Conditions: The coupling reaction is carried out in the presence of a base such as triethylamine (TEA) at low temperatures (0-5°C) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the carbonyl group can yield alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can replace the methoxy group with other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Protein Binding: Its structure allows it to bind to proteins, which can be exploited in drug design and development.
Medicine
Drug Development:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide
- N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide has a unique methoxypropylamine side chain, which may confer distinct chemical and biological properties. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H32N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]-2-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H32N2O3/c1-12(2)15(17(21)18-10-7-11-22-4)19-16(20)14-9-6-5-8-13(14)3/h12-15H,5-11H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
GQHODXXGSBGAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(=O)NC(C(C)C)C(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11046771.png)


![4-({5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046788.png)
![(1S,5R)-N-(3-chloro-4-fluorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11046792.png)
![N-[methyl(phenoxy)phosphoryl]pyridin-2-amine](/img/structure/B11046804.png)
![Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-](/img/structure/B11046819.png)
![Methyl 6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11046826.png)
![4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
![4-{[6-(1-Ethyl-3-methyl-1H-pyrazol-5-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl trifluoromethyl ether](/img/structure/B11046840.png)

![2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11046857.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046863.png)
![10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11046864.png)
